2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, 6-hydroxy-18-(6-hydroxy-3,5-dimethyl-4-heptenyl)-8,15,23-trimethyl-3-(2-oxo-3-pentenyl)-

Vue d'ensemble

Description

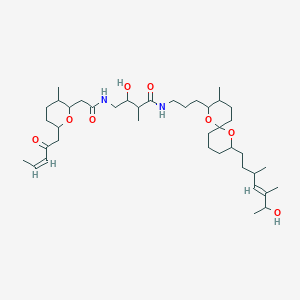

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide is a natural product found in Trididemnum cyclops with data available.

Activité Biologique

2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, commonly referred to as Bistramide A , is a complex organic compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

Bistramide A has a molecular formula of and is characterized by a unique tricyclic structure that incorporates multiple functional groups, including hydroxyl and ketone moieties. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Properties

Bistramide A has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent inhibitory effects on tumor growth:

- In vitro Studies : Initial studies have shown that Bistramide A displays significant cytotoxicity against several human cancer cell lines. For instance, it was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells, demonstrating IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase, which disrupts normal cellular proliferation .

Antimicrobial Activity

Bistramide A also exhibits antimicrobial properties:

- Antibacterial Effects : Studies have reported that Bistramide A shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics .

Other Biological Activities

Beyond its anticancer and antimicrobial effects, Bistramide A has been evaluated for additional biological activities:

- Anti-inflammatory Properties : Preliminary studies indicate that Bistramide A may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : Some research suggests potential neuroprotective properties, although further studies are needed to elucidate these effects fully .

Research Findings and Case Studies

Several key studies have contributed to our understanding of Bistramide A's biological activity:

- Cytotoxicity Assays : In a study published in Cancer Letters, Bistramide A was shown to inhibit the growth of multiple cancer cell lines with IC50 values ranging from 0.5 to 5 µM .

- Mechanistic Insights : Research published in Journal of Medicinal Chemistry demonstrated that Bistramide A induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death in cancer cells .

- Antimicrobial Testing : An investigation published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of Bistramide A against drug-resistant bacterial strains, showcasing its potential as an alternative therapeutic agent .

Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry

Bistratene A has been studied for its potential therapeutic applications. Notably:

- Antitumor Activity : Research indicates that bistratene A exhibits cytotoxic effects against various cancer cell lines. It acts by interfering with cellular signaling pathways associated with tumor growth and proliferation .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Biochemical Studies

The compound is utilized in biochemical research to explore:

- Enzyme Inhibition : Bistratene A has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of enzyme inhibitors for therapeutic use .

- Cell Signaling Pathways : Studies have shown that bistratene A can modulate signaling pathways related to inflammation and immune responses, providing insights into its potential use in treating inflammatory diseases .

Materials Science

The unique structural properties of bistratene A allow it to be explored in materials science:

- Nanotechnology Applications : Its ability to form stable structures at the nanoscale makes it a candidate for use in drug delivery systems and nanocarriers .

- Polymer Chemistry : Bistratene A can be incorporated into polymer matrices to enhance material properties such as strength and thermal stability .

Case Studies

Propriétés

Numéro CAS |

115566-02-4 |

|---|---|

Formule moléculaire |

C40H68N2O8 |

Poids moléculaire |

705.0 g/mol |

Nom IUPAC |

3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[3-methyl-6-[(Z)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |

InChI |

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8-,29-22+ |

Clé InChI |

HXZRMADPDYFMEB-MLTUFRGDSA-N |

SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |

SMILES isomérique |

C/C=C\C(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)O)C)O)C |

SMILES canonique |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |

Synonymes |

istramide A bistratene A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.